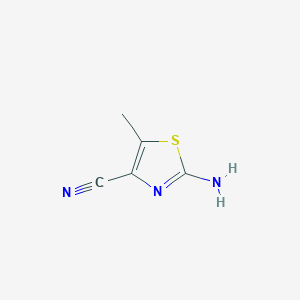

2-Amino-5-methylthiazole-4-carbonitrile

Description

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Organic and Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal and organic chemistry. nih.govwisdomlib.org Its unique electronic properties and ability to engage in various chemical reactions make it a versatile scaffold in the synthesis of complex molecules. nih.gov Thiazole derivatives are not merely laboratory curiosities; they are integral components of numerous natural and synthetic compounds with profound biological activities. nih.govsemanticscholar.org

One of the most well-known naturally occurring thiazole-containing molecules is Vitamin B1 (Thiamine), which is essential for human metabolism. nih.gov In the realm of pharmaceuticals, the thiazole ring is a privileged structure, found in a wide array of approved drugs. bohrium.com Notable examples include the antiretroviral drug Ritonavir, the antifungal agent Abafungin, and the widely used antibacterial Sulfathiazole. nih.govbohrium.com The structural versatility of the thiazole ring allows it to act as a pharmacophore, the essential part of a molecule responsible for its biological activity, enabling it to interact with various biological targets. mdpi.com

The significance of thiazoles extends to their application in developing agents with a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. wisdomlib.orgnih.gov The ongoing exploration of thiazole chemistry continues to yield novel compounds with potential applications in treating a multitude of diseases, solidifying its status as a critical heterocycle in drug discovery. nih.govbohrium.com

Overview of 2-Aminothiazole (B372263) Scaffolds in Modern Drug Discovery and Development

Within the vast family of thiazole derivatives, the 2-aminothiazole scaffold holds a particularly esteemed position in drug discovery and development. mdpi.com This structural motif has been identified as a "privileged structure" due to its frequent appearance in compounds targeting a wide range of proteins and receptors. researchgate.net The presence of the amino group at the 2-position of the thiazole ring provides a crucial point for chemical modification, allowing chemists to fine-tune the pharmacological properties of the molecule. researchgate.net

The 2-aminothiazole core is a fundamental component of several clinically important anticancer drugs, such as Dasatinib (B193332) and Alpelisib. nih.govconsensus.app Extensive research has demonstrated that derivatives of 2-aminothiazole exhibit potent and selective inhibitory activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov The development of drug resistance to existing cancer therapies has spurred the investigation of novel small molecules, and the 2-aminothiazole scaffold has emerged as a promising starting point for designing agents that can overcome these challenges. nih.govnih.gov

The therapeutic potential of 2-aminothiazole derivatives is not limited to oncology. These compounds have been investigated for a wide array of pharmacological activities, including antiviral, antimicrobial, anticonvulsant, and anti-inflammatory effects. mdpi.comnih.gov For instance, compounds like 2-Amino-5-methylthiazole-4-carbonitrile and its close relatives, such as ethyl 2-amino-5-methylthiazole-4-carboxylate, serve as important intermediates in the synthesis of new therapeutic agents. google.comgoogle.com The adaptability of the 2-aminothiazole scaffold ensures its continued relevance and exploration in the quest for new and more effective medicines. mdpi.com

Interactive Data Table for this compound

| Property | Value |

| Molecular Formula | C5H5N3S |

| Molar Mass | 139.18 g/mol |

| CAS Number | 1379308-53-8 |

| Synonyms | 4-Thiazolecarbonitrile, 2-amino-5-methyl- |

| Storage Condition | 2-8°C (protect from light) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3S |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carbonitrile |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)8-5(7)9-3/h1H3,(H2,7,8) |

InChI Key |

REMBJHSATGMNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N)C#N |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for 2 Amino 5 Methylthiazole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Amino-5-methylthiazole-4-carbonitrile and its various derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. Both ¹H and ¹³C NMR are routinely employed to analyze the proton and carbon skeletons of these thiazole (B1198619) compounds.

Application of ¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

¹H NMR Spectroscopy provides valuable insights into the proton environment of this compound and its derivatives. For the parent compound, 2-Amino-4-methylthiazole-5-carbonitrile, the ¹H NMR spectrum in DMSO-d₆ typically shows a singlet for the two protons of the amino group (NH₂) around δ 8.02 ppm and a singlet for the three protons of the methyl group (CH₃) at approximately δ 2.25 ppm. thieme-connect.com The integration of these signals confirms the number of protons in each chemical environment.

In derivatives where the methyl group at the 5-position is replaced by other substituents, or where substitutions occur on the amino group or the thiazole ring, the chemical shifts and splitting patterns in the ¹H NMR spectrum will change accordingly. For instance, in 2-amino-4-(4-bromophenyl)thiazole-5-carbonitrile, the aromatic protons of the bromophenyl group appear as doublets at δ 7.87 and δ 7.73 ppm, while the amino protons are observed as a singlet at δ 8.27 ppm. thieme-connect.com Similarly, for 2-amino-4-(4-methoxyphenyl)thiazole-5-carbonitrile, the methoxy (B1213986) protons present as a singlet at δ 3.83 ppm, and the aromatic protons show characteristic doublets at δ 7.91 and δ 7.07 ppm. thieme-connect.com

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework. For 2-Amino-4-methylthiazole-5-carbonitrile, the ¹³C NMR spectrum in DMSO-d₆ reveals distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) appears around δ 115.16 ppm. thieme-connect.com The carbon atoms of the thiazole ring are observed at approximately δ 171.69 (C2-amino), δ 163.50 (C4-methyl), and δ 85.17 (C5-carbonitrile). thieme-connect.com The methyl carbon gives a signal at around δ 17.16 ppm. thieme-connect.com

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. Substitution on the thiazole ring or at the amino group leads to predictable changes in these chemical shifts, aiding in the confirmation of the structure of various derivatives. For example, in 2-amino-4-phenylthiazole (B127512) derivatives, the signals for the phenyl carbons are also observed in the aromatic region of the spectrum. rsc.org

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Amino-4-methylthiazole-5-carbonitrile thieme-connect.com | DMSO-d₆ | 8.02 (s, 2H, NH₂), 2.25 (s, 3H, CH₃) | 171.69, 163.50, 115.16, 85.17, 17.16 |

| 2-Amino-4-(4-bromophenyl)thiazole-5-carbonitrile thieme-connect.com | DMSO-d₆ | 8.27 (s, 2H, NH₂), 7.87 (d, 2H, Ar-H), 7.73 (d, 2H, Ar-H) | 171.17, 160.10, 132.35, 132.09, 129.80, 123.83, 115.52, 84.64 |

| 2-Amino-4-(4-methoxyphenyl)thiazole-5-carbonitrile thieme-connect.com | DMSO-d₆ | 8.19 (s, 2H, NH₂), 7.91 (d, 2H, Ar-H), 7.07 (d, 2H, Ar-H), 3.83 (s, 3H, OCH₃) | 170.82, 161.28, 160.95, 129.45, 125.62, 116.14, 114.64, 82.30, 55.80 |

| 2-Amino-4-(2-chlorophenyl)thiazole-5-carbonitrile thieme-connect.com | DMSO-d₆ | 8.28 (s, 2H, NH₂), 7.69–7.37 (m, 4H, Ar-H) | 171.53, 160.80, 132.57, 132.27, 31.76, 131.71, 130.44, 127.76, 114.46, 88.43 |

Methodological Considerations for Enhanced Spectral Resolution

Achieving high-resolution NMR spectra is crucial for the accurate interpretation of the complex structures of some this compound derivatives. Several methodological considerations can be employed to enhance spectral resolution.

One key factor is the choice of deuterated solvent . The solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the amino protons. Using different solvents like CDCl₃, DMSO-d₆, or acetone-d₆ can help to resolve overlapping signals. preprints.org

Higher magnetic field strengths (e.g., 400 MHz, 500 MHz, or higher) lead to greater dispersion of signals, reducing spectral overlap and simplifying the interpretation of complex multiplets. preprints.org This is particularly important for derivatives with multiple aromatic or aliphatic groups.

Advanced NMR techniques such as 2D NMR spectroscopy are invaluable for complex structures. Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. preprints.org These techniques provide a comprehensive picture of the molecular connectivity.

For certain derivatives, issues like the presence of rotamers or tautomers can lead to the appearance of multiple sets of signals in the NMR spectra. beilstein-journals.org In such cases, variable temperature NMR studies can be performed to investigate the dynamic equilibrium between the different forms.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the characteristic functional groups present in this compound and its derivatives. By measuring the absorption of infrared radiation by the molecule, specific vibrational modes of different bonds can be detected.

The IR spectrum of this compound exhibits several key absorption bands. The presence of the amino group (NH₂) is typically confirmed by two sharp bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. nih.gov A bending vibration for the N-H bond may also be observed around 1650-1580 cm⁻¹.

The nitrile group (C≡N) gives rise to a sharp and intense absorption band in the range of 2260-2220 cm⁻¹. This is a very characteristic peak and its presence is a strong indicator of the carbonitrile functionality.

The thiazole ring itself has several characteristic vibrations. The C=N stretching vibration within the ring typically appears in the 1650-1550 cm⁻¹ region. nih.gov The C=C stretching vibration is usually found around 1500 cm⁻¹. The C-S stretching vibration can be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

For derivatives of this compound, the IR spectrum will show additional bands corresponding to the new functional groups. For example, a derivative with a carbonyl group (C=O) will show a strong absorption between 1750 and 1650 cm⁻¹. nih.gov Aromatic derivatives will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The following table summarizes the characteristic IR absorption frequencies for key functional groups in this compound and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3400-3200 (two bands) |

| Amino (N-H) | Bending | 1650-1580 |

| Nitrile (C≡N) | Stretching | 2260-2220 |

| Thiazole (C=N) | Stretching | 1650-1550 |

| Thiazole (C=C) | Stretching | ~1500 |

| Alkane (C-H) | Stretching | 3000-2850 |

| Alkene (=C-H) | Stretching | 3100-3000 |

| Carbonyl (C=O) | Stretching | 1760-1690 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound and its derivatives. It also offers valuable insights into their structure through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) , which corresponds to the intact molecule with one electron removed, provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. thieme-connect.com For 2-Amino-4-methylthiazole-5-carbonitrile, the calculated m/z for the [M-H]⁻ ion is 138.0126, which is in close agreement with the found value of 138.0131. thieme-connect.com

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and is crucial for structural elucidation. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. The analysis of these fragments helps to identify the different structural components of the molecule.

For this compound and its derivatives, common fragmentation pathways may involve the loss of small, stable molecules or radicals. For instance, the loss of the nitrile group (•CN) or the amino group (•NH₂) are plausible fragmentation steps. The thiazole ring itself can undergo cleavage. sapub.org The specific fragmentation pattern will depend on the nature and position of the substituents on the thiazole ring.

For example, in derivatives with a benzylideneamino group, a characteristic fragmentation might involve the cleavage of the C=N bond, leading to fragments corresponding to the thiazole moiety and the substituted benzylidene group. nih.gov The presence of specific isotopes, such as bromine or chlorine, in derivatives will result in characteristic isotopic patterns in the mass spectrum, which can be used to confirm their presence. thieme-connect.com

Crystallographic Analysis of Salts and Co-crystals for Solid-State Structure Determination

The formation of salts or co-crystals can be a useful strategy to obtain high-quality crystals suitable for X-ray diffraction analysis, especially when the parent compound does not crystallize well. worktribe.comnih.gov Salts are formed through proton transfer between an acidic and a basic site, while co-crystals are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The crystal structure of a derivative like 2-(2-Amino-5-methylthiazol-4-yl)phenol reveals important details about its molecular geometry. researchgate.net For instance, it can show the planarity of the thiazole and benzene (B151609) rings and the dihedral angle between them. researchgate.net The analysis also elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. In the case of 2-(2-Amino-5-methylthiazol-4-yl)phenol, both intermolecular N—H···O and intramolecular O—H···N hydrogen bonds are observed, which play a crucial role in the crystal packing. researchgate.net

Computational and Theoretical Investigations of 2 Amino 5 Methylthiazole 4 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Electronic Properties

No dedicated Density Functional Theory (DFT) studies for 2-Amino-5-methylthiazole-4-carbonitrile were identified. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For similar molecules, such as other 2-aminothiazole (B372263) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.comsemanticscholar.org However, specific outputs of such calculations for this compound are not present in the surveyed literature.

Analysis of Charge Distribution and Frontier Molecular Orbitals

There is no available research detailing the charge distribution or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Such analyses are crucial for understanding a molecule's reactivity and electronic behavior. For other thiazole (B1198619) compounds, these studies help to identify the regions susceptible to electrophilic and nucleophilic attack. nih.gov

Determination of Reactivity Parameters and Molecular Electrostatic Potential

Specific reactivity parameters (such as chemical hardness, softness, and electrophilicity index) and Molecular Electrostatic Potential (MESP) maps for this compound have not been published. MESP analysis is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. While this method has been applied to a wide range of molecules, including various heterocycles, data for the specific compound is absent.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

No molecular dynamics (MD) simulation studies focused on the conformational analysis or stability of this compound could be found. MD simulations are used to understand the dynamic behavior of molecules over time, providing insights into their flexibility, conformational preferences, and interactions with solvents or biological macromolecules. acs.org Such studies are common for thiazole derivatives in the context of drug discovery, but not for this specific carbonitrile derivative. acs.org

In Silico Prediction of Synthetic Routes and Degradation Pathways

There are no published reports on the in silico prediction of synthetic routes or degradation pathways specifically for this compound. While general synthetic methods for 2-aminothiazole derivatives exist, computational predictions for this particular molecule's synthesis or breakdown products were not found in the available literature. nih.govmdpi.com

Computer-Aided Drug Design (CADD) Applications

While the 2-aminothiazole scaffold is of significant interest in computer-aided drug design (CADD) for developing new therapeutic agents, no CADD studies specifically featuring this compound as a primary compound were identified. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for this compound. QSAR studies are instrumental in predicting the biological activity of compounds based on their physicochemical properties and are frequently used for series of related compounds. nih.govresearchgate.net Although QSAR models exist for various classes of 2-aminothiazole derivatives, none were found that specifically include or focus on the this compound structure. acs.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Information not available in the reviewed scientific literature.

Analysis of Binding Poses and Interactions with Enzyme Catalytic Sites

Information not available in the reviewed scientific literature.

Research Applications and Biological Activity in Vitro of 2 Amino 5 Methylthiazole 4 Carbonitrile and Its Derivatives

Antimicrobial Research Potential

Derivatives of 2-amino-5-methylthiazole-4-carbonitrile have demonstrated notable potential in antimicrobial research, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the efficacy of thiazole (B1198619) derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel thiazole derivatives bearing β-amino acid and aromatic moieties were synthesized and evaluated for their antibacterial properties. mdpi.com Compounds 2a , 2b , and 2c from this series showed significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 2 µg/mL. mdpi.com Notably, the activity of compounds 2a and 2b against MRSA was comparable to that of vancomycin. mdpi.com However, these compounds did not show activity against the Gram-negative bacteria tested, suggesting a degree of selectivity for Gram-positive organisms. mdpi.com

In another study, a series of 2-amino-4-methylthiazole (B167648) analogues were developed. The most potent compound, 4d , displayed excellent antimicrobial activity with MIC values of 0.5 µg/mL against certain bacteria. nih.gov Furthermore, some benzamide-linked 2-aminothiazole-based compounds have demonstrated excellent antibacterial activity. mdpi.com The antibacterial potential of certain thiazole derivatives is further underscored by their special bactericidal activity against Gram-positive bacteria. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2a | S. aureus (MRSA) | 2 | mdpi.com |

| 2b | S. aureus (MRSA) | 2 | mdpi.com |

| 2b | S. aureus (VRSA) | 1-2 | mdpi.com |

| 2c | S. aureus | 1-2 | mdpi.com |

| 4d | Not Specified | 0.5 | nih.gov |

| L1 | E. coli | 128 | nih.gov |

| L1 | S. aureus | >1024 | nih.gov |

Antifungal Activity against Fungal Pathogens

The antifungal potential of 2-aminothiazole (B372263) derivatives has also been a subject of investigation. A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov This activity was comparable or even superior to the standard antifungal drug nystatin. nih.gov

In a separate study, novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. mdpi.com Two compounds, 7a and 7e , exhibited promising inhibitory activity against C. albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were significantly lower than that of the reference drug fluconazole (B54011) (15.62 µg/mL). mdpi.com Another study also reported on 2-hydrazinyl-thiazole derivatives that were promising anti-Candida agents, with some compounds showing MIC values of 3.9 µg/mL, four times lower than fluconazole. nih.gov Furthermore, certain thiazole derivatives have shown antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Fungal Pathogen | MIC Range (µg/mL) | Reference |

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008–7.81 | nih.gov |

| 7a | Candida albicans | 7.81 | mdpi.com |

| 7e | Candida albicans | 3.9 | mdpi.com |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 | nih.gov |

| L1 | Candida glabrata | 32 | nih.gov |

| L3 | Candida glabrata | 64 | nih.gov |

Anti-tubercular Efficacy against Mycobacterium tuberculosis H37Rv

Thiazole-based compounds have emerged as promising candidates in the search for new anti-tubercular agents, showing potent activity against Mycobacterium tuberculosis. thieme-connect.com A notable example is the identification of 2-aminothiazole-4-carboxylate derivatives with excellent activity against the H37Rv strain of M. tuberculosis. plos.orgnih.govscispace.comresearchgate.net Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM), which is more potent than the standard drugs isoniazid (B1672263) and thiolactomycin. plos.orgnih.govscispace.com

Other research has also highlighted the potential of thiazole derivatives in this area. A series of thiazole–chalcone hybrids were designed and evaluated for their antitubercular activity, with compounds 7 and 12 showing potential antitubercular activity with MICs of 4.41 µM and 2.43 µM respectively, which was higher than the standard pyrazinamide. mdpi.com Additionally, some 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones exhibited potent antimycobacterial activity with MIC values in the range of 1-2 µg/mL against the H37Rv strain and also showed promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. benthamdirect.com

Table 3: In Vitro Anti-tubercular Activity of Selected Thiazole Derivatives against M. tuberculosis H37Rv

| Compound | MIC | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL (240 nM) | plos.orgnih.govscispace.com |

| Thiazole–chalcone hybrid 7 | 4.41 µM | mdpi.com |

| Thiazole–chalcone hybrid 12 | 2.43 µM | mdpi.com |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | 1-2 µg/mL | benthamdirect.com |

Elucidation of Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

Research into the mechanisms of action of these thiazole derivatives has pointed towards the inhibition of key microbial enzymes. For instance, some 2-aminothiazole derivatives have been shown to be effective inhibitors of metabolic enzymes such as carbonic anhydrase and cholinesterase. nih.govresearchgate.net One study found that 2-amino-4-(4-chlorophenyl)thiazole exhibited the best inhibition against human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole was the best inhibitor for human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

In the context of anti-tubercular activity, the 2-aminothiazole-4-carboxylate scaffold was initially designed to target the β-ketoacyl synthase enzyme mtFabH, which is involved in mycolic acid biosynthesis. plos.orgnih.govscispace.com However, the most potent anti-tubercular compound, methyl 2-amino-5-benzylthiazole-4-carboxylate , did not show activity against mtFabH, suggesting an alternative mechanism of action. plos.orgnih.govscispace.com Conversely, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate , did inhibit mtFabH with an IC50 of 0.95 µg/mL but lacked whole-cell activity. plos.orgnih.govscispace.com This highlights the complexity of drug action and the importance of further mechanistic studies. Additionally, some thiazole-carboximidamide derivatives have been designed to target GlcN-6-P Synthase, a key enzyme in bacterial cell wall synthesis. nih.gov

Anticancer Research Potential

The 2-aminothiazole scaffold is a key component of some clinically approved anticancer drugs, such as dasatinib (B193332) and alpelisib, underscoring the significant potential of this class of compounds in oncology research. nih.gov

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines

Derivatives of this compound have demonstrated potent anti-proliferative activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities. nih.gov Compound 5b from this series was found to be the most active, with IC50 values of 0.48 µM and 0.97 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, respectively. nih.gov

Another study reported on a series of thiazole-based heterocycles, where the chlorine-containing derivatives 11c and 6g were the most potent. nih.gov Compound 11c displayed IC50 values of approximately 4 µg/mL, 3 µg/mL, and 7 µg/mL against HepG-2 (hepatocellular carcinoma), MCF-7, and HCT-116 (colorectal carcinoma) cell lines, respectively. nih.gov Similarly, compound 6g showed IC50 values of about 7 µg/mL, 4 µg/mL, and 12 µg/mL against the same cell lines. nih.gov

Furthermore, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K562 leukemia cells. mdpi.com The cytotoxic effects of various paeonol-2-aminothiazole-phenylsulfonyl derivatives have also been assessed against seven cancer cell lines, with some derivatives showing potent cytotoxic effects. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 | Reference |

| 5b | MCF-7 | Breast Cancer | 0.48 µM | nih.gov |

| 5b | A549 | Lung Cancer | 0.97 µM | nih.gov |

| 11c | HepG-2 | Hepatocellular Carcinoma | ~4 µg/mL | nih.gov |

| 11c | MCF-7 | Breast Cancer | ~3 µg/mL | nih.gov |

| 11c | HCT-116 | Colorectal Carcinoma | ~7 µg/mL | nih.gov |

| 6g | HepG-2 | Hepatocellular Carcinoma | ~7 µg/mL | nih.gov |

| 6g | MCF-7 | Breast Cancer | ~4 µg/mL | nih.gov |

| 6g | HCT-116 | Colorectal Carcinoma | ~12 µg/mL | nih.gov |

| 21 | K563 | Leukemia | 16.3 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M Phase)

Derivatives of 2-aminothiazole have been identified as potent inducers of apoptosis and cell cycle arrest in various cancer cell lines. nih.govnih.gov A key mechanism observed is the disruption of microtubule dynamics. For instance, certain 2-aminothiazole analogues that inhibit tubulin polymerization have been shown to cause a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov This disruption of the mitotic spindle ultimately triggers the apoptotic cascade. nih.gov

The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. Studies have shown that some derivatives can increase the accumulation of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in cancer cells. nih.gov This process is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of executioner caspases like caspase-3. nih.gov

Furthermore, research on specific 2-aminothiazole derivatives has demonstrated their ability to interfere with proteins crucial for mitotic progression, such as the interaction between Hec1 and Nek2, leading to cell cycle arrest and apoptosis. nih.gov The arrest is not limited to the G2/M phase; some derivatives have also been observed to induce a G0/G1 cell cycle arrest in a concentration- and time-dependent manner. nih.gov

Modulation of Key Protein Kinases (e.g., EGFR, HER2, VEGFR-2, Aurora Kinase)

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of protein kinase inhibitors, which are critical targets in oncology. nih.govdntb.gov.ua Derivatives have been developed to target a range of kinases involved in tumor growth and proliferation.

Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. nih.govnih.gov Specifically designed 2-aminothiazole derivatives have shown potential as potent inhibitors of Aurora kinases, particularly AURKA and AURKB. nih.govnih.gov In silico studies, including molecular docking, have identified compounds with excellent binding interactions within the active site of Aurora kinase, suggesting a strong inhibitory potential. nih.gov

EGFR, HER2, and VEGFR-2: The epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial receptor tyrosine kinases in cancer signaling pathways. The 2-aminothiazole core is utilized in the design of molecules that can inhibit these kinases. nih.gov By targeting these receptors, the derivatives can block downstream signaling pathways that are essential for cell proliferation, angiogenesis, and survival. clinpgx.org

The development of multi-target inhibitors based on the 2-aminothiazole structure is an active area of research, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov

Investigation of Anti-tumor Mechanisms and Perturbation of Signaling Pathways

The anti-tumor activity of 2-aminothiazole derivatives stems from their ability to interfere with multiple cellular mechanisms and signaling pathways. nih.gov A primary mechanism is the induction of apoptosis through pathways such as the ROS-mitochondrial apoptotic pathway, which involves increased oxidative stress and mitochondrial dysfunction. nih.gov

Disruption of the cell cycle is another significant anti-tumor strategy. By inhibiting tubulin polymerization or key mitotic kinases like Aurora kinase, these compounds prevent cancer cells from completing mitosis, leading to cell cycle arrest (commonly at the G2/M phase) and subsequent cell death. nih.govnih.gov

Furthermore, these compounds perturb critical signaling cascades. By inhibiting protein kinases such as EGFR and VEGFR-2, they block pathways responsible for cell growth, proliferation, and the formation of new blood vessels that supply tumors. nih.govclinpgx.org Some derivatives have also been investigated for their ability to disrupt the interaction of key proteins involved in cell division, such as the Hec1-Nek2 protein complex, thereby halting proliferation. nih.gov The versatility of the 2-aminothiazole scaffold allows for its incorporation into molecules that can act as DNA intercalating agents, angiogenesis inhibitors, and modulators of pathways like PI3K/mTOR and NF-κB. nih.gov

Anti-inflammatory Research Potential

The 2-aminothiazole scaffold is a prominent feature in compounds investigated for anti-inflammatory properties. mdpi.comresearchgate.net Derivatives have demonstrated the ability to modulate the production of key inflammatory mediators in cellular models of inflammation. nih.gov Research has shown that certain tetrahydrobenzo[b]thiophene compounds, which incorporate the 2-aminothiazole moiety, can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibitory action is a key indicator of anti-inflammatory potential.

Modulation of Inflammatory Markers (e.g., TNF-alpha, IL-6)

Derivatives based on the 2-aminothiazole framework have been shown to effectively reduce the levels of major pro-inflammatory cytokines. nih.gov In studies using LPS-stimulated RAW 264.7 macrophage cells, these compounds reversed the elevated expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The modulation of these cytokines is a critical target in anti-inflammatory research, as they are central players in the inflammatory cascade. mdpi.com

Table 1: Effect of 2-Aminothiazole Derivatives on Pro-inflammatory Cytokines

| Compound Type | Cell Line | Stimulant | Effect | Reference |

|---|---|---|---|---|

| Tetrahydrobenzo[b]thiophene | RAW 264.7 | LPS | Reversal of elevated TNF-α levels | nih.gov |

| Tetrahydrobenzo[b]thiophene | RAW 264.7 | LPS | Reversal of elevated IL-6 levels | nih.gov |

| Tetrahydrobenzo[b]thiophene | RAW 264.7 | LPS | Reversal of elevated IL-1β levels | nih.gov |

Interference with Cellular Signaling Pathways Involved in Inflammation

A significant mechanism underlying the anti-inflammatory activity of 2-aminothiazole derivatives is their interaction with the Keap1-Nrf2 signaling pathway. nih.gov Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Certain 2-aminothiazole derivatives have been identified as Nrf2 activators. nih.gov They function by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2. nih.gov This disruption allows Nrf2 to translocate to the nucleus and initiate the transcription of protective genes, thereby suppressing the inflammatory response. This non-electrophilic mechanism of Nrf2 activation presents a promising strategy for developing anti-inflammatory agents. nih.gov

Antioxidant Research Potential

Derivatives of 2-amino-5-methylthiazole (B129938) have been synthesized and evaluated for their potential as antioxidant agents. nih.govnih.govresearchgate.net These studies typically assess the ability of the compounds to scavenge various reactive oxygen and nitrogen species. The antioxidant capacity is often evaluated through multiple in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.govresearchgate.net

Research has shown that the antioxidant activity of these derivatives can be significantly influenced by the nature of the substituents on the core structure. nih.govnih.gov For example, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups on an associated aromatic ring, can enhance the radical scavenging potential. nih.govnih.gov A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed a range of promising antioxidant activities, with some compounds exhibiting significant scavenging effects against the tested free radicals. nih.govnih.govresearchgate.net

Table 2: Antioxidant Activity (IC50 Values) of Selected 2-Amino-5-methylthiazole Derivatives

| Assay Method | Derivative Type | IC50 (µg/mL) | Note | Reference |

|---|---|---|---|---|

| Superoxide Radical Scavenging | Oxadiazole-thiol derivative | 17.2 - 48.6 | Activity comparable to standard for some derivatives | nih.gov |

| Nitric Oxide Scavenging | Oxadiazole-thiol derivative | Moderate to good | Specific IC50 values vary by substituent | researchgate.net |

| DPPH Radical Scavenging | Oxadiazole-thiol derivative | Significant | Compounds with electron-donating groups were most active | nih.govnih.gov |

Radical Scavenging Assays (e.g., DPPH, Hydroxyl, Nitric Oxide, Superoxide)

Derivatives of 2-amino-5-methylthiazole have demonstrated notable potential as antioxidant agents in various in vitro radical scavenging assays. A study focusing on a series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives revealed their capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals. nih.gov

The investigation highlighted that the radical scavenging potential of these derivatives is influenced by the nature of the substituents on the aromatic ring. Specifically, compounds featuring electron-donating groups, such as methoxy and hydroxyl groups, exhibited significant scavenging activity. For instance, derivatives with a dimethoxy-substituted aromatic ring (Compound 6a) and those with both methoxy and hydroxyl substitutions (Compound 6e) were identified as particularly potent radical scavengers across the different assays conducted. nih.gov

The half-maximal inhibitory concentration (IC50) values from this study are presented in the table below, illustrating the varying degrees of antioxidant activity among the tested compounds.

Table 1: In Vitro Radical Scavenging Activity of 2-Amino-5-methylthiazole Derivatives

| Compound | DPPH Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) |

|---|---|---|---|---|

| 6a | 12.4 | 15.2 | 18.6 | 17.2 |

| 6b | 25.8 | 28.4 | 30.1 | 29.5 |

| 6c | 15.2 | 18.6 | 20.4 | 19.8 |

| 6d | 30.1 | 32.5 | 35.2 | 34.6 |

| 6e | 13.8 | 16.4 | 19.8 | 18.4 |

| 6f | 28.4 | 30.1 | 33.6 | 31.2 |

| 6g | 35.6 | 38.2 | 40.5 | 39.8 |

| 6h | 42.1 | 45.8 | 48.2 | 48.6 |

| 6i | 22.4 | 25.6 | 28.4 | 26.5 |

| 6j | 38.9 | 41.2 | 44.6 | 43.8 |

| Ascorbic Acid (Standard) | 10.2 | 12.8 | 15.4 | 14.6 |

| BHA (Standard) | 11.8 | 14.2 | 16.8 | 15.9 |

Data sourced from a study on 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives. nih.gov

Other Emerging Biological Activities (In Vitro)

Antiviral Activity (e.g., Anti-HIV, Tobacco Mosaic Virus)

The 2-aminothiazole scaffold has been a subject of interest in the development of novel antiviral agents. Research has explored its derivatives for activity against both human immunodeficiency virus (HIV) and plant-based viruses like the tobacco mosaic virus (TMV).

In the context of anti-HIV research, a thiazole-5-carboxamide (B1230067) derivative, designated as GPS491, was identified as a potent inhibitor of HIV-1 gene expression with a half-maximal inhibitory concentration (IC50) of approximately 0.25 µM. mdpi.com This compound was developed through the medicinal chemistry optimization of a previously identified stilbene (B7821643) inhibitor of HIV-1. mdpi.com Further studies on bifunctional aminothiazoles have also shown promising results. For instance, a derivative bearing a two-carbon linker demonstrated enhanced efficacy in inhibiting HIV-1, with an IC50 value of 1.3 ± 0.2 µM. nih.gov

Regarding plant viruses, derivatives incorporating the thiazole structure have been investigated for their ability to combat the tobacco mosaic virus (TMV). A series of novel pyrazole (B372694) amide derivatives were synthesized and evaluated for their anti-TMV activity. mdpi.com Among these, compound 3p was found to be particularly effective, exhibiting a curative rate of 86.5% and an inactivation rate of 92.4% at a concentration of 500 µg/mL. mdpi.com

Table 2: In Vitro Antiviral Activity of Thiazole Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Result |

|---|---|---|---|

| GPS491 (Thiazole-5-carboxamide derivative) | HIV-1 | IC50 (Gene Expression) | ~ 0.25 µM |

| Bifunctional aminothiazole (with two-carbon linker) | HIV-1 | IC50 | 1.3 ± 0.2 µM |

| Pyrazole amide derivative (Compound 3p) | Tobacco Mosaic Virus (TMV) | Curative Rate (at 500 µg/mL) | 86.5% |

| Pyrazole amide derivative (Compound 3p) | Tobacco Mosaic Virus (TMV) | Inactivation Rate (at 500 µg/mL) | 92.4% |

Anticonvulsant Activity

The therapeutic potential of thiazole derivatives extends to the field of neurology, with several studies investigating their anticonvulsant properties. A series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. biointerfaceresearch.com The in-vivo evaluation of these compounds using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods indicated varying degrees of anticonvulsant activity. biointerfaceresearch.com One of the most active derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), demonstrated significant protection in both models. biointerfaceresearch.com While these findings are from in-vivo studies, they underscore the potential of the thiazole scaffold in the development of new anticonvulsant agents.

Anti-urease Activity

Certain derivatives of the core thiazole structure have been explored for their ability to inhibit the urease enzyme, which is implicated in various pathological conditions. A study focused on the design and synthesis of novel imidazo[2,1-b]thiazole (B1210989) derivatives as anti-urease agents. plos.org The in vitro enzymatic assay revealed that several of these compounds exhibited potent urease inhibition. plos.org Notably, one of the most active compounds demonstrated an IC50 value of 2.94 ± 0.05 µM, which was significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). plos.org

Table 3: In Vitro Anti-urease Activity of Imidazo[2,1-b]thiazole Derivatives

| Compound | Urease Inhibition IC50 (µM) |

|---|---|

| Most Potent Derivative | 2.94 ± 0.05 |

| Thiourea (Standard) | 22.3 ± 0.031 |

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for various diseases, and thiazole-containing compounds have been investigated as potential inhibitors. A study on morpholine-derived thiazoles assessed their inhibitory potential against bovine carbonic anhydrase-II (bCA-II). rsc.org The results indicated that these derivatives exhibited varying degrees of inhibitory action. rsc.org The most potent compound from this series displayed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 µM. rsc.org Another investigation into 1,3,5-trisubstituted-pyrazolines containing a benzenesulfonamide (B165840) moiety, a known pharmacophore for CA inhibition, also showed inhibitory effects against human CA I and II isoenzymes. nih.gov The Ki values for these compounds were in the nanomolar range, with the most active compounds having Ki values of 316.7 ± 9.6 nM towards hCA I and 412.5 ± 115.4 nM towards hCA II. nih.gov

Table 4: In Vitro Carbonic Anhydrase Inhibition by Thiazole Derivatives

| Derivative Class | Enzyme Isoform | Activity Metric | Result |

|---|---|---|---|

| Morpholine-derived thiazole | Bovine CA-II | Ki | 9.64 ± 0.007 µM |

| 1,3,5-Trisubstituted-pyrazoline | Human CA I | Ki | 316.7 ± 9.6 nM |

| 1,3,5-Trisubstituted-pyrazoline | Human CA II | Ki | 412.5 ± 115.4 nM |

Anti-malarial Activity

The thiazole nucleus is a key structural feature in various compounds with demonstrated anti-malarial properties. A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their in vitro activity against the NF54 strain of Plasmodium falciparum. nih.gov Two compounds from this series, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (4d) and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one (5d), showed significant anti-malarial activity with IC50 values of 0.725 µM and 0.648 µM, respectively. nih.gov

Furthermore, novel thiazolo[3,2-a]pyrimidine derivatives have been synthesized and investigated for their efficacy against P. falciparum. atmiyauni.ac.in Derivatives with 4-chloro and 2,4-dichloro substitutions on the aromatic ring exhibited excellent anti-malarial activity. atmiyauni.ac.in

Table 5: In Vitro Anti-malarial Activity of Thiazole Derivatives

| Compound | Plasmodium falciparum Strain | Activity Metric | Result (µM) |

|---|---|---|---|

| 4d | NF54 | IC50 | 0.725 |

| 5d | NF54 | IC50 | 0.648 |

Structure-Activity Relationship (SAR) Studies in Biological Evaluation

Impact of Substituent Variations on Specific Biological Activities

Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent biological activity. The primary points of variation typically involve the 2-amino group and, to a lesser extent, the 5-methyl group, although the core structure, including the 4-carbonitrile, is often considered crucial for activity.

Substitutions at the 2-Amino Position: The 2-amino group serves as a key interaction point and a primary site for introducing diversity. Modifications at this position have been shown to be a major determinant of the biological activity and selectivity profile of these compounds.

For instance, in the context of kinase inhibition , the introduction of various aryl and heteroaryl moieties at the 2-amino position has been a fruitful strategy. Studies on related 2-aminothiazole scaffolds have demonstrated that specific substitutions can lead to potent inhibition of protein kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov For example, the nature of the substituent on an aniline (B41778) ring attached to the 2-amino position can significantly impact the inhibitory activity against Aurora A kinase. nih.gov Both electron-withdrawing and electron-donating groups at the para-position of the phenyl ring have been shown to enhance potency. researchgate.net

The general SAR trends for kinase inhibition often highlight the importance of a hydrogen bond donor at the 2-amino position, which can interact with the hinge region of the kinase ATP-binding site. N-methylation of this amino group typically leads to a loss of activity, underscoring the necessity of this hydrogen bond interaction. researchgate.net

The following table summarizes the impact of various substituents on the 2-amino position on the kinase inhibitory activity of 2-aminothiazole derivatives, providing a general understanding that can be extrapolated to the this compound scaffold.

| R-Group at 2-Amino Position | General Impact on Kinase Inhibitory Activity |

| Unsubstituted (-NH2) | Baseline activity, serves as a key hydrogen bond donor. |

| Aryl/Heteroaryl Substitution | Can significantly enhance potency and selectivity depending on the specific ring system and its substituents. Often provides additional hydrophobic and hydrogen bonding interactions. |

| N-Alkylation (e.g., -NHCH3) | Generally leads to a significant decrease or loss of activity due to the disruption of a critical hydrogen bond interaction with the kinase hinge region. |

| Acyl/Sulfonyl Substitution | Can modulate activity, but the effect is highly dependent on the nature of the acyl or sulfonyl group. |

The Role of the 4-Carbonitrile and 5-Methyl Groups: While the 2-amino group is a primary focus for modification, the inherent features of the core scaffold, namely the 4-carbonitrile and 5-methyl groups, play a crucial role in establishing the foundational activity.

The 5-methyl group can influence the molecule's orientation within a binding pocket and contribute to hydrophobic interactions. While less frequently modified, its presence is thought to be beneficial for establishing a favorable binding profile.

Identification of Pharmacophoric Requirements for Targeted Bioactivity

Based on the accumulated SAR data for 2-aminothiazole derivatives, a general pharmacophore model for kinase inhibition can be proposed. This model highlights the essential structural features required for effective interaction with the ATP-binding site of kinases.

The key pharmacophoric features for kinase inhibitory activity of this compound derivatives can be summarized as follows:

A Hydrogen Bond Donor: The N-H of the 2-amino group is a critical hydrogen bond donor that interacts with the backbone carbonyl oxygen of a key residue in the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors.

A Hydrophobic Region: The 5-methyl group and, more significantly, the substituents introduced at the 2-amino position, occupy a hydrophobic pocket within the ATP-binding site. The size, shape, and lipophilicity of these groups are crucial for achieving high potency and selectivity.

An Acceptor/Polar Feature: The 4-carbonitrile group can act as a hydrogen bond acceptor or participate in other polar interactions, further anchoring the molecule within the active site.

A visual representation of this pharmacophore model is presented below:

Pharmacophore Model for Kinase Inhibition

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor | 2-Amino group (-NH) |

| Heterocyclic Scaffold | 2-Amino-5-methylthiazole ring |

| Hydrophobic Pocket Occupant | Substituent at the 2-amino position and the 5-methyl group |

| Hydrogen Bond Acceptor/Polar Feature | 4-Carbonitrile group (-CN) |

Future Directions and Interdisciplinary Research Prospects

Development of Novel Thiazole-Based Scaffolds with Optimized Bioactivity Profiles

The 2-aminothiazole (B372263) core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including clinically approved anticancer drugs like Dasatinib (B193332). nih.gov Future research is focused on the rational design and synthesis of novel derivatives to optimize their therapeutic potential. This involves modifying the core scaffold at various positions to enhance potency and selectivity for specific biological targets. nih.gov

Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups at the 2-, 4-, and 5-positions of the thiazole (B1198619) ring influence biological activity. nih.govnih.gov For instance, the introduction of lipophilic substituents at the 4- or 5-position has been shown to yield compounds with moderate to good antitumor activities. nih.gov Researchers are actively developing new series of 2-aminothiazole derivatives with diverse biological activities.

Table 1: Examples of Bioactive Scaffolds Based on the 2-Aminothiazole Core | Derivative Class | Target/Activity | Key Research Finding | Reference | | --- | --- | --- | --- | | 2-Amino-thiazole-5-carboxylic acid phenylamides | Anticancer (Leukemia) | Showed potent and selective antiproliferative activity against human K563 leukemia cells. mdpi.com | | 2-Amino-4-aryl thiazoles | Anti-inflammatory (5-LOX inhibition) | Identified a potent p-fluoro substituted derivative with an IC50 of ~10 μM against 5-lipoxygenase. rsc.org | | 4-Amino-thiazole-5-carbonitrile derivatives | Antimicrobial | Synthesized compounds showed moderate in vitro antibacterial and antifungal activity. derpharmachemica.com | | 2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole (B1194373) | Antioxidant | Certain derivatives demonstrated significant radical scavenging potential. nih.gov |

This strategic development of novel scaffolds aims to produce next-generation therapeutic agents with improved efficacy and specificity for treating a range of diseases, from cancer to inflammatory conditions. nih.govnih.gov

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

Modern drug discovery has been transformed by the synergy between computational and experimental methods, creating a more rational and efficient workflow. jddhs.com This integrated approach is particularly valuable for accelerating the identification and optimization of lead compounds based on the 2-amino-5-methylthiazole-4-carbonitrile scaffold.

Computational, or in silico, techniques play a critical role in the early stages of discovery. frontiersin.org These methods allow researchers to model, predict, and analyze the properties of molecules before they are synthesized, saving significant time and resources. springernature.com On the other hand, experimental approaches provide the real-world data necessary to validate and refine these computational models. jddhs.com

Table 2: Integrated Computational and Experimental Drug Discovery Techniques | Approach | Technique | Purpose | Reference | | --- | --- | --- | --- | | Computational (In Silico) | Molecular Docking | Predicts the binding orientation of a molecule to a target protein, supporting mechanism of action studies. rsc.orgnih.gov | | | Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity to predict the potency of new compounds. jddhs.comspringernature.com | | | Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a molecule's biological activity. springernature.com | | | ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. springernature.com | | Experimental (In Vitro/In Vivo) | High-Throughput Screening (HTS) | Rapidly tests thousands of compounds for activity against a biological target. jddhs.com | | | Structural Biology (X-ray Crystallography, NMR) | Determines the precise 3D structure of drug-target complexes to guide rational design. jddhs.com | | | In Vitro and In Vivo Assays | Validates the biological activity and therapeutic potential of lead compounds in cellular and animal models. jddhs.com |

A key example of this integration is the use of molecular docking to support experimental findings. For instance, docking studies on 2-amino-4-aryl thiazole derivatives helped to confirm their potential mechanism of action as competitive inhibitors of the 5-lipoxygenase enzyme. rsc.org By bridging computational predictions with experimental validation, the future of drug discovery for thiazole-based compounds promises to be more precise and cost-effective. jddhs.com

Exploration of Materials Science Applications (e.g., Thiazole-Based Fluorophores, Molecular Switches)

Beyond their biomedical importance, thiazole derivatives are gaining attention as versatile building blocks for advanced functional materials. chim.it Their rigid, electron-rich heterocyclic structure provides a robust core for creating compounds with unique photophysical and electrochemical properties.

Thiazole-Based Fluorophores: The thiazole ring is a key component in fluorescent dyes and organic fluorophores. chim.it Researchers have developed methods to synthesize thiazoles that display tunable fluorescence by introducing various substituents and functional groups. chim.it A series of donor-acceptor (D-A) type fluorophores based on 2-aminothiazoles have been shown to emit white light in the solid state. researchgate.net The color of this light can be precisely tuned from warm to cold white by altering the substituents at the 4th position of the thiazole ring. researchgate.net

Table 3: Photophysical Properties of Thiazole-Based Fluorophores

| Property | Finding | Significance | Reference |

|---|---|---|---|

| Emission | Tunable full-color emission in solution and solid states. | Allows for the creation of materials for displays, sensors, and lighting. | researchgate.net |

| HOMO Energy Level | -5.52 eV to -5.72 eV | Determines the electron-donating ability of the molecule. | researchgate.net |

| LUMO Energy Level | -1.84 eV to -2.45 eV | Determines the electron-accepting ability of the molecule. | researchgate.net |

Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. rsc.orgrsc.org While much of the research has focused on other heterocyclic systems, the electronically responsive nature of the thiazole ring makes it a promising candidate for the design of novel molecular switches. The ability to alter its electronic properties through chemical modification suggests that thiazole-based systems could be engineered to respond to various stimuli, opening up applications in molecular electronics, data storage, and smart materials.

Advancement of Sustainable and Green Chemistry Approaches in Thiazole Synthesis

In response to growing environmental concerns, the field of chemistry is increasingly adopting sustainable and green practices. osi.lv The synthesis of thiazole derivatives is a key area where these principles are being applied to minimize waste, avoid hazardous reagents, and improve energy efficiency. nih.govresearchgate.net Conventional synthesis methods often rely on harsh conditions and toxic solvents, but modern approaches offer cleaner and more effective alternatives. researchgate.net

Several innovative green techniques have been developed for synthesizing thiazoles, offering advantages in terms of cost-effectiveness, scalability, and ease of purification. nih.govresearchgate.net These methods often result in thiazole derivatives with comparable or even enhanced biological activities, demonstrating the practicality of green chemistry in drug discovery. researchgate.net

Table 4: Comparison of Conventional vs. Green Synthesis Methods for Thiazoles

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy to rapidly heat reactions. | Faster reaction times, higher yields, reduced side reactions. | researchgate.netsruc.ac.uk |

| Ultrasound Synthesis | Employs high-frequency sound waves to accelerate reactions. | Mild reaction conditions, improved yields, shorter reaction times. | researchgate.netnih.gov |

| Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Reduced environmental impact and toxicity. | nih.govresearchgate.net |

| Green Catalysts | Utilizes reusable, non-toxic, or biocatalysts to drive reactions. | Minimizes waste, allows for catalyst recycling, high efficiency. | sruc.ac.uknih.gov |

| Mechanochemistry | Involves solvent-free reactions conducted by grinding or milling solid reactants. | Eliminates bulk solvents, high efficiency, simple workup. | researchgate.net |

These sustainable approaches are not only environmentally responsible but also align with the economic goals of the pharmaceutical and chemical industries by reducing waste and operational costs. osi.lv

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-amino-5-methylthiazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via mechanochemical methods using recyclable catalysts like Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid nanoparticles. These catalysts enable room-temperature reactions with aldehydes, malononitrile, and phenylhydrazine, achieving yields >80% while minimizing waste . Alternatively, catalyst-free protocols in aqueous ethanol at reflux (70–80°C) provide moderate yields (60–75%) through nucleophilic substitution and cyclization, avoiding toxic solvents .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons; δ 150–160 ppm for carbonitrile carbons) and amine groups (δ 4.5–5.5 ppm, broad) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 166.0421) and isotopic patterns to verify purity .

- IR : Identify C≡N stretching (2200–2250 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design functionalized derivatives of this compound for targeted applications?

- Methodological Answer :

- Substitution Reactions : React with amines or thiols under basic conditions (K₂CO₃/DMF, 60°C) to modify the thiazole ring .

- Coupling Reactions : Use Pd(PPh₃)₄ with aryl boronic acids in toluene/water (3:1) to introduce biaryl groups, enhancing π-conjugation for optoelectronic studies .

- Azo-Linking : Diazotize primary amines and couple with aldehydes to create azo-linked derivatives for dye or sensor applications .

Q. What mechanistic insights explain the role of Fe₃O₄-based nanocatalysts in thiazole synthesis?

- Methodological Answer : The Fe₃O₄@SiO₂@Vanillin catalyst acts as a Lewis acid, coordinating with aldehyde carbonyl groups to activate electrophilic sites. Its magnetic core enables easy recovery (98% efficiency after 5 cycles) via external magnets, reducing catalytic waste. Mechanochemical grinding enhances surface area, accelerating reaction kinetics .

Q. How should researchers resolve contradictions in reported yields for similar thiazole derivatives?

- Methodological Answer :

- Variable Catalysts : Compare Fe₃O₄-based catalysts (yields ~85%) vs. catalyst-free methods (yields ~65%) to assess trade-offs between efficiency and sustainability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures, increasing side reactions. Ethanol/water mixtures offer greener alternatives with comparable yields .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate pure products, as impurities skew yield calculations .

Q. What strategies address discrepancies in spectral data interpretation for thiazole derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism (e.g., amine-thione vs. thiol-enamine forms) by variable-temperature ¹H NMR (-40°C to 25°C) .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

Q. How can researchers evaluate the biological potential of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using MIC tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Cytotoxicity : Test against HeLa cells via MTT assay (IC₅₀ values) with cisplatin as a positive control .

- Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobials) using AutoDock Vina to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.